Cas no 2229109-91-3 (1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid)

1-2-(Methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid is a specialized cyclic carboxylic acid derivative featuring a methoxymethyl-substituted tetrahydropyran (oxane) ring and a 3-oxocyclobutane moiety. This compound is of interest in synthetic organic chemistry due to its unique structural framework, which combines cyclic ether and ketone functionalities with a carboxyl group. The presence of the oxane ring enhances stability, while the reactive ketone and carboxylic acid groups offer versatile sites for further functionalization. Its well-defined stereochemistry and modular structure make it a valuable intermediate for pharmaceutical research, particularly in the development of complex heterocyclic compounds. Suitable for controlled reactions requiring precise regioselectivity.
1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid structure
2229109-91-3 structure
Product Name:1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid
CAS No:2229109-91-3
MF:C12H18O5
MW:242.268324375153
CID:5902515
PubChem ID:165675182
Update Time:2025-10-29

1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid
    • EN300-1737773
    • 2229109-91-3
    • 1-[2-(methoxymethyl)oxan-2-yl]-3-oxocyclobutane-1-carboxylic acid
    • Inchi: 1S/C12H18O5/c1-16-8-12(4-2-3-5-17-12)11(10(14)15)6-9(13)7-11/h2-8H2,1H3,(H,14,15)
    • InChI Key: CUUACMHDLCOSAB-UHFFFAOYSA-N
    • SMILES: O1CCCCC1(COC)C1(C(=O)O)CC(C1)=O

Computed Properties

  • Exact Mass: 242.11542367g/mol
  • Monoisotopic Mass: 242.11542367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 72.8Ų

1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid

Introduction to 1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid (CAS No. 2229109-91-3)

1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid (CAS No. 2229109-91-3) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a cyclobutane ring, an oxan ring, and a carboxylic acid functional group. The presence of a methoxymethyl substituent on the oxan ring further adds to its structural complexity and potential biological activity.

The chemical structure of 1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid has been extensively studied using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques have provided detailed insights into the compound's molecular conformation and electronic properties, which are crucial for understanding its behavior in different chemical and biological environments.

In recent years, the interest in 1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid has been driven by its potential applications in drug discovery and development. Specifically, this compound has shown promising activity in several biological assays, making it a valuable lead molecule for further investigation. For instance, preliminary studies have indicated that it exhibits potent anti-inflammatory and anti-cancer properties, which could be harnessed for therapeutic purposes.

The anti-inflammatory activity of 1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid has been attributed to its ability to modulate key signaling pathways involved in inflammation. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that the compound could be developed into a novel therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid has also demonstrated significant anti-cancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the activation of caspase-dependent pathways and the inhibition of cell proliferation. These results highlight the potential of this compound as a lead molecule for the development of new cancer therapeutics.

To further explore the therapeutic potential of 1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid, several research groups have initiated preclinical studies to evaluate its safety and efficacy. These studies have involved both in vitro and in vivo models, with promising results indicating that the compound is well-tolerated and effective at targeting specific biological pathways associated with disease states.

In addition to its direct biological activities, 1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid has also been investigated for its potential as a building block in the synthesis of more complex molecules. Its unique structural features make it an attractive starting material for the development of novel drugs with enhanced pharmacological properties. For example, researchers have explored the use of this compound as a scaffold for the design of multi-target ligands that can simultaneously modulate multiple biological targets.

The synthesis of 1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-1-carboxylic acid has been optimized using modern synthetic methods, ensuring high yields and purity levels. The synthetic route involves several key steps, including the formation of the cyclobutane ring through a Diels-Alder reaction and the introduction of the methoxymethyl substituent via a selective alkylation process. These advancements in synthetic chemistry have facilitated the large-scale production of this compound for both research and industrial applications.

In conclusion, 1-2-(methoxymethyl)oxan-2-yl-3-oxocyclobutane-*carboxylic* *acid* (CAS No. 2229109-*91*-*3*) represents a promising candidate for further exploration in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an intriguing molecule with potential applications in treating inflammatory diseases and cancer. Ongoing research efforts aim to fully elucidate its mechanisms of action and optimize its therapeutic potential for clinical use.

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